CAY10597
Overview
Description
CAY10597, also known by its formal name 5-chloro-1’-[(2-fluorophenyl)methyl]-2,2’,5’-trioxo-spiro[3H-indole-3,3’-pyrrolidine-1(2H)-acetic acid, is a potent antagonist of the CRTH2/DP2 receptor. This compound is primarily used in research related to immunology and inflammation, particularly in studies involving the chemotactic activity of prostaglandin D2 (PGD2) on Th2 cells, eosinophils, and basophils .
Mechanism of Action
Target of Action
CAY10597, also known as 5-chloro-1’-[(2-fluorophenyl)methyl]-2,2’,5’-trioxo-spiro[3H-indole-3,3’-pyrrolidine-1(2H)-acetic acid, is a potent antagonist of the CRTH2/DP2 receptor . This receptor is a G protein-coupled receptor that is expressed on Th2 cells, eosinophils, and basophils . It plays a crucial role in mediating the chemotactic activity of prostaglandin D2 (PGD2) .
Mode of Action
This compound binds to the human CRTH2/DP2 receptor with a Ki value of 37 nM . The R enantiomer of this compound is slightly more potent, exhibiting Ki values of 23 and 22 nM at the human and murine CRTH2/DP2 receptor, respectively . By binding to these receptors, this compound inhibits the chemotactic activity of PGD2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Cyclooxygenase Pathway . This pathway is responsible for the production of prostaglandins, including PGD2. By antagonizing the CRTH2/DP2 receptor, this compound disrupts the normal functioning of this pathway, leading to a decrease in the chemotactic activity of PGD2 .
Pharmacokinetics
It is known that this compound is a crystalline solid that is soluble in dmf, dmso, and ethanol . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of this compound’s action is the inhibition of eosinophil chemotaxis induced by 13,14-dihydro-15-keto-prostaglandin D2 . This suggests that this compound may have potential therapeutic applications in conditions characterized by elevated eosinophil activity, such as allergic inflammatory diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may be affected by the solvent environment . Additionally, the compound’s stability may be influenced by temperature, as it is recommended to be stored at -20°C
Biochemical Analysis
Biochemical Properties
CAY10597 plays a significant role in biochemical reactions, particularly in the context of prostaglandin D2 (PGD2) signaling . It interacts with the CRTH2/DP2 receptors, which are 7-transmembrane G protein-coupled receptors . These receptors are expressed on Th2 cells, eosinophils, and basophils, where they mediate the chemotactic activity of PGD2 . The R enantiomer of this compound inhibits eosinophil chemotaxis induced by 13,14-dihydro-15-keto-prostaglandin D2 .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily mediated through its interaction with the CRTH2/DP2 receptors . By acting as a potent antagonist, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the CRTH2/DP2 receptors . As an antagonist, it inhibits the action of these receptors, thereby influencing downstream signaling pathways . This can lead to changes in gene expression and cellular function .
Preparation Methods
The synthesis of CAY10597 involves multiple steps, starting with the preparation of the indole and pyrrolidine intermediates. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with the final product being a crystalline solid.
Chemical Reactions Analysis
CAY10597 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CAY10597 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactions of CRTH2/DP2 receptor antagonists.
Biology: It is used to investigate the role of CRTH2/DP2 receptors in various biological processes, including immune response and inflammation.
Medicine: It is used in the development of new therapeutic agents for the treatment of allergic inflammatory diseases.
Industry: It is used in the production of research chemicals and reagents
Comparison with Similar Compounds
CAY10597 is unique in its high affinity and selectivity for the CRTH2/DP2 receptor. Similar compounds include:
OC000459: Another CRTH2/DP2 receptor antagonist with similar biological effects.
AZD1981: A CRTH2/DP2 receptor antagonist used in the treatment of asthma and other inflammatory diseases.
AMG 853: A dual antagonist of the CRTH2/DP2 and DP1 receptors, used in the treatment of allergic rhinitis and asthma.
This compound stands out due to its high potency and selectivity, making it a valuable tool in research related to immunology and inflammation .
Properties
IUPAC Name |
2-[5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O5/c21-12-5-6-15-13(7-12)20(18(28)23(15)10-17(26)27)8-16(25)24(19(20)29)9-11-3-1-2-4-14(11)22/h1-7H,8-10H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLDVYDFQCXARY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580281 | |
Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916046-55-4 | |
Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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